molecular formula C13H16N2O B177947 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile CAS No. 162997-46-8

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Cat. No. B177947
M. Wt: 216.28 g/mol
InChI Key: FVDXAMHRFMBLPT-UHFFFAOYSA-N
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Patent
US05442064

Procedure details

A solution of 12.2 g of 4-hydroxymethyl-piperidine-hydrochloride, 9.8 g of 4-fluorobenzonitrile and 28.3 ml of N-ethyl-diisopropylamine is heated to 140° C. for 4 hours. After cooling, it is chromatographed over silica gel using methylene chloride and methylene chloride/ethyl acetate (1:1) as eluant. After the solvent has been removed under reduced pressure the residue remaining is triturated with petroleum ether and suction filtered. Yield: 5.1 g (29% of theory), Melting point: 148°-150° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.F[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1.C(N(C(C)C)C(C)C)C>>[C:15]([C:14]1[CH:17]=[CH:18][C:11]([N:7]2[CH2:8][CH2:9][CH:4]([CH2:3][OH:2])[CH2:5][CH2:6]2)=[CH:12][CH:13]=1)#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
Cl.OCC1CCNCC1
Name
Quantity
9.8 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
28.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
it is chromatographed over silica gel
CUSTOM
Type
CUSTOM
Details
After the solvent has been removed under reduced pressure the residue
CUSTOM
Type
CUSTOM
Details
remaining is triturated with petroleum ether and suction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)N1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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